molecular formula C16H21NO B3291826 N-Desmethyl Dextrorphan-d3 CAS No. 873691-34-0

N-Desmethyl Dextrorphan-d3

Cat. No.: B3291826
CAS No.: 873691-34-0
M. Wt: 246.36 g/mol
InChI Key: IYNWSQDZXMGGGI-IKZWUOANSA-N
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Description

N-Desmethyl Dextrorphan-d3 is a deuterated derivative of N-Desmethyl Dextrorphan, which is a metabolite of Dextromethorphan. Dextromethorphan is commonly used as a cough suppressant and has been studied for its potential neuroprotective and anticonvulsant properties. The deuterated form, this compound, is often used in pharmacokinetic studies to track the metabolism and distribution of Dextromethorphan and its metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Dextrorphan-d3 typically involves the N-demethylation of Dextromethorphan followed by deuteration. One common method for N-demethylation is the use of chloroformate esters, such as methyl or ethyl chloroformate, which react with the tertiary amine group to remove the methyl group. The resulting intermediate is then subjected to deuteration using deuterated reagents to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of automated liquid-liquid extraction and detection methods, such as liquid chromatography-mass spectrometry (LC-MS), is common to monitor the synthesis and ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Dextrorphan-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form, Dextromethorphan.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

N-Desmethyl Dextrorphan-d3 is widely used in scientific research, particularly in pharmacokinetic and metabolic studies. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Dextromethorphan.

    Biology: Employed in studies to understand the biological pathways and interactions of Dextromethorphan and its metabolites.

    Medicine: Used in clinical studies to investigate the pharmacokinetics and pharmacodynamics of Dextromethorphan in humans.

    Industry: Utilized in the development of new pharmaceutical formulations and in quality control processes.

Mechanism of Action

N-Desmethyl Dextrorphan-d3 exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor and sigma-1 receptor. It acts as an antagonist at the NMDA receptor, inhibiting the excitatory neurotransmitter glutamate, which plays a role in neuroprotection and anticonvulsant activity. Additionally, it acts as an agonist at the sigma-1 receptor, which is involved in modulating neurotransmitter release and neuroplasticity.

Comparison with Similar Compounds

Similar Compounds

    Dextromethorphan: The parent compound, widely used as a cough suppressant and studied for its neuroprotective properties.

    Dextrorphan: The primary metabolite of Dextromethorphan, also an NMDA receptor antagonist.

    N-Desmethyl Dextrorphan: The non-deuterated form of N-Desmethyl Dextrorphan-d3, used in similar pharmacokinetic studies.

Uniqueness

This compound is unique due to its deuterated nature, which allows for more precise tracking in metabolic studies. The presence of deuterium atoms provides a distinct mass difference, making it easier to differentiate from non-deuterated compounds using mass spectrometry. This enhances the accuracy and reliability of pharmacokinetic and metabolic analyses.

Properties

IUPAC Name

3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNWSQDZXMGGGI-IKZWUOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675806
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217855-99-6, 873691-34-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4-~2~H_3_)Morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Dextrorphan-d3
Reactant of Route 2
N-Desmethyl Dextrorphan-d3
Reactant of Route 3
N-Desmethyl Dextrorphan-d3
Reactant of Route 4
N-Desmethyl Dextrorphan-d3
Reactant of Route 5
N-Desmethyl Dextrorphan-d3
Reactant of Route 6
N-Desmethyl Dextrorphan-d3

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